molecular formula C24H25FN4O5 B564914 Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate CAS No. 518048-02-7

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate

Cat. No. B564914
M. Wt: 468.485
InChI Key: YSQDMQRPJOGQNV-UHFFFAOYSA-N
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Description

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate is a compound with the molecular formula C23H23FN4O5 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of this compound could involve the use of carbamates, which are useful protecting groups for amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Molecular Structure Analysis

The molecule consists of a benzyl group, which refers to a C6H5CH2 substituent . It also contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl group and an amino group .


Chemical Reactions Analysis

The compound contains a benzyl group, which can undergo reactions at the benzylic position . The carbamate group can be installed and removed under relatively mild conditions .


Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 454.46 . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Metabolic and Disposition Studies

Studies utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy have explored the metabolism and disposition of compounds structurally related to Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate. This research supports the selection of candidate molecules for further development within drug discovery programs, particularly in the context of potent HIV integrase inhibitors. The metabolic fate and excretion balance were investigated in both rats and dogs, highlighting the utility of such compounds in the pharmacological landscape (Monteagudo et al., 2007).

Structural and Pharmacological Characterization

Further studies focused on the structural characterization and pharmacological potential of related compounds. The crystalline structure of Raltegravir monohydrate, a derivative with significant similarity, elucidated the molecular interactions crucial for its activity as the first HIV integrase inhibitor. This research underscores the importance of such compounds in designing novel therapeutic agents (Yamuna et al., 2013).

Analgesic Activity Exploration

The exploration of analgesic properties in structurally related compounds has also been a significant area of research. Compounds with similar core structures have demonstrated considerable analgesic activity, offering insights into the potential therapeutic applications of Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate in pain management (Rádl et al., 2000).

Antiviral Applications

The antiviral applications, particularly against HIV, have been underscored by the development and evaluation of compounds within the same chemical class. Such research has contributed to the growing body of knowledge on the mechanism of action and potential therapeutic use of these compounds in treating viral infections (Pace et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQDMQRPJOGQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716298
Record name Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate

CAS RN

518048-02-7
Record name Phenylmethyl N-[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518048-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1-methyl-2-(1-methyl-1-phenoxycabonylamino-ethyl)-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluorobenzylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a methanolic solution of methyl 5-(benzoyloxy)-2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, p-fluoro benzylamine (3 eq) was added and mixture was refluxed over night. After evaporation of methanol, residue was taken in EtOAc, washed with 1N HCl and brine, dried (Na2SO4), filtered and evaporated to obtain the title product.
Name
methyl 5-(benzoyloxy)-2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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